methanone](/img/structure/B12446355.png)
[4'-Butyl-1,1'-bi(cyclohexyl)-4-yl](morpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone: is a complex organic compound with a unique structure that includes a butyl group, a bi(cyclohexyl) moiety, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bi(cyclohexyl) core, the introduction of the butyl group, and the attachment of the morpholinyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Butyl-1,1’-bi(cyclohexyl)-4-ol: This compound has a similar bi(cyclohexyl) core but differs in the functional groups attached.
4’-Butyl-1,1’-bi(cyclohexyl)-4-carboxylic acid: This compound also shares the bi(cyclohexyl) core but has a carboxylic acid group instead of the morpholinyl group.
Uniqueness
The uniqueness of 4’-Butyl-1,1’-bi(cyclohexyl)-4-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinyl group, in particular, may enhance its interactions with biological targets and influence its reactivity in chemical reactions.
Properties
Molecular Formula |
C21H37NO2 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
[4-(4-butylcyclohexyl)cyclohexyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H37NO2/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21(23)22-13-15-24-16-14-22/h17-20H,2-16H2,1H3 |
InChI Key |
PDNKYVJUVFPRRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B12446280.png)
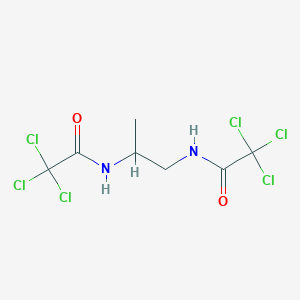

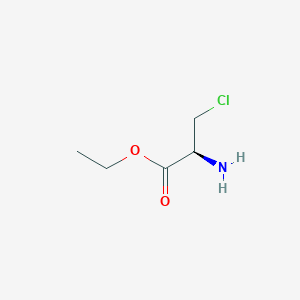
![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)
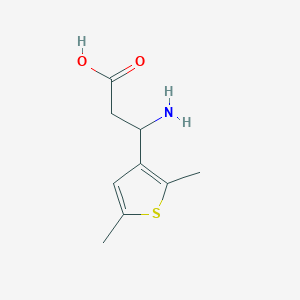
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
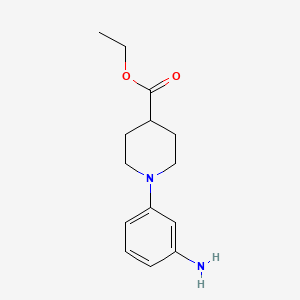
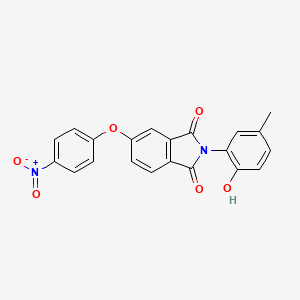
![2,3-Dimethyl-7-chlorodifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12446318.png)


![1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12446336.png)
